molecular formula C10H9NO3 B8798748 3,4-Dimethoxybenzoyl cyanide CAS No. 65961-86-6

3,4-Dimethoxybenzoyl cyanide

Cat. No. B8798748
CAS RN: 65961-86-6
M. Wt: 191.18 g/mol
InChI Key: ZUDVDNNIRVQAGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08748599B2

Procedure details

A well stirred mixture [paddle stirrer] of 3,4-dimethoxybenzoyl chloride [AcrosOrganics] (14.05 g; 0.070 mol), dry toluene (32 cm3), dry acetonitrile (8.0 cm3), copper I cyanide (8.5; 0.095 mol) and Celite (5 g) was heated under reflux until no acid chloride remained (−1.5 hrs). The dark reaction mixture was cooled to ˜70° and diluted with toluene (150 cm3). After stirring for an additional ˜30 minutes, the resulting slurry was filtered through a bed of chromatographic silica gel (˜2.5 cm) and the pale yellow filtrate evaporated in vacuo to constant weight to give the title compound as a lemon yellow solid. Yield=11.41 g (85.3%), Mpt=143-145° C. The product was used directly in next stage.
Quantity
14.05 g
Type
reactant
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step One
Quantity
0.095 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
32 mL
Type
solvent
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6](Cl)=[O:7].[C:14](#[N:16])C.[C-]#N>C1(C)C=CC=CC=1.[Cu]>[CH3:1][O:2][C:3]1[CH:4]=[C:5]([CH:9]=[CH:10][C:11]=1[O:12][CH3:13])[C:6]([C:14]#[N:16])=[O:7]

Inputs

Step One
Name
Quantity
14.05 g
Type
reactant
Smiles
COC=1C=C(C(=O)Cl)C=CC1OC
Name
Quantity
8 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
0.095 mol
Type
reactant
Smiles
[C-]#N
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Cu]
Name
Quantity
32 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
150 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
After stirring for an additional ˜30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
CUSTOM
Type
CUSTOM
Details
(−1.5 hrs)
CUSTOM
Type
CUSTOM
Details
The dark reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was cooled to ˜70°
FILTRATION
Type
FILTRATION
Details
the resulting slurry was filtered through a bed of chromatographic silica gel (˜2.5 cm)
CUSTOM
Type
CUSTOM
Details
the pale yellow filtrate evaporated in vacuo to constant weight

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC=1C=C(C(=O)C#N)C=CC1OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.